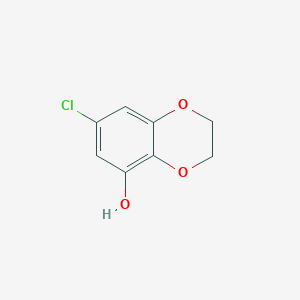
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol, also known as 7-Chloro-2,3-dihydro-1,4-benzodioxin, is a synthetic compound that has been studied for its potential applications in medicine and laboratory experiments. 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol has a range of biochemical and physiological effects, and it has become an important research topic in the scientific community.
Wissenschaftliche Forschungsanwendungen
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential applications in medicine and laboratory experiments. In particular, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential as a therapeutic agent for various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Wirkmechanismus
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to interact with multiple targets in the body, including the NF-κB pathway, the ERK pathway, and the PI3K/AKT pathway. It has been found to inhibit the activity of NF-κB, which is involved in the regulation of inflammatory responses, as well as the activity of ERK, which is involved in the regulation of cell proliferation and survival. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to inhibit the activity of PI3K/AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and inhibit the growth of cancer cells. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to reduce the levels of pro-inflammatory cytokines and to induce apoptosis in cancer cells. It has also been found to reduce the levels of amyloid-β, a protein involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has several advantages for laboratory experiments. It is readily available and can be synthesized in the laboratory. In addition, it is relatively stable and has a low toxicity. However, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has several limitations for laboratory experiments. It has a short half-life, which makes it difficult to use in long-term experiments. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol. One potential direction is the development of more effective and selective inhibitors of NF-κB, ERK, and PI3K/AKT pathways. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol could be further studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. Another potential direction is the development of more effective and selective delivery systems for 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol, which could improve its therapeutic efficacy. Finally, the combination of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol with other compounds could be explored, as this could potentially lead to the development of more effective treatments for various diseases and disorders.
Synthesemethoden
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol can be synthesized through a two-step process. The first step involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol with a base, such as sodium hydroxide, to produce a salt. The second step involves the reaction of the salt with a reducing agent, such as sodium borohydride, to produce 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol.
Eigenschaften
IUPAC Name |
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVOQQFUJMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

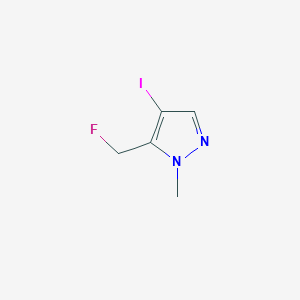
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)

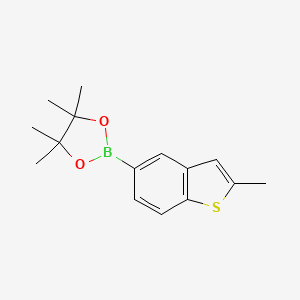
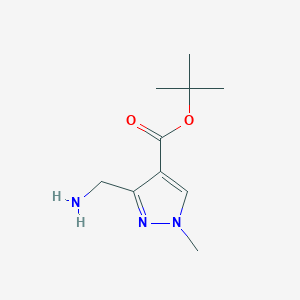



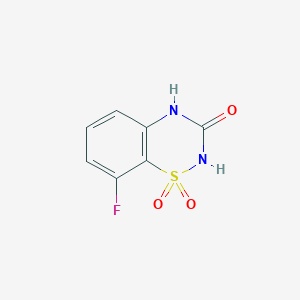
![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)



